N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Description

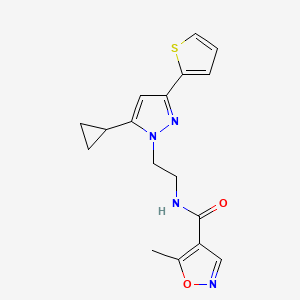

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and thiophen-2-yl groups. The pyrazole ring is linked via an ethyl chain to an isoxazole carboxamide moiety. This structure combines aromatic and aliphatic elements, with the thiophene and isoxazole rings contributing to its electronic and steric properties.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-11-13(10-19-23-11)17(22)18-6-7-21-15(12-4-5-12)9-14(20-21)16-3-2-8-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFWSDOADRNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C17H20N4OS

- Molecular Weight : 336.43 g/mol

The structure includes a pyrazole ring, an isoxazole moiety, and a cyclopropyl group, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have indicated that compounds with similar structures exhibit significant inhibition of various enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antibacterial properties against specific strains of bacteria. For instance, derivatives of similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

- Antioxidant Properties : Isoxazole derivatives have been noted for their antioxidant capabilities, which may protect cells from oxidative stress .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Case Study 1: AChE Inhibition

In a study evaluating various pyrazole derivatives, this compound demonstrated potent AChE inhibitory activity, with IC50 values indicating it could serve as a lead compound for further development in treating Alzheimer's disease.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition against S. typhi, suggesting potential for development as an antibacterial agent.

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

The thiophen-2-yl group in the target compound is a critical pharmacophore. For example:

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones () replace the pyrazole-isoxazole system with a quinolone core. These derivatives exhibit antibacterial activity against Gram-positive pathogens (MIC: 0.25–4 µg/mL) but lack the cyclopropyl and isoxazole substituents, suggesting reduced steric complexity compared to the target compound .

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () shares the thiophen-2-yl ethylamine motif but incorporates a tetrahydronaphthalene scaffold. Its activity focuses on serotonin receptor modulation, highlighting how scaffold variation alters biological targets .

Table 1: Key Structural Differences in Thiophene-Containing Analogues

Pyrazole-Based Analogues

Pyrazole derivatives in the evidence often exhibit substituent-dependent bioactivity:

- N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () replaces the isoxazole carboxamide with a thiazole-acetamide group. This compound’s spectral data (e.g., IR: 1665 cm⁻¹ for C=O) confirm its stability, while the phenyl-pyrazole moiety enhances lipophilicity .

- 5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole (inferred from target compound) lacks the ethyl-isoxazole chain but shares the cyclopropyl-thiophene substitution.

Table 2: Pyrazole Derivatives Comparison

Isoxazole Carboxamide Analogues

Isoxazole carboxamides are rare in the provided evidence, but related structures include:

- Thiazol-5-ylmethyl carbamates () replace isoxazole with thiazole, which increases sulfur-mediated π-stacking. For example, (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate () shows protease inhibitory activity due to its rigid oxazolidinone core .

Key Research Findings and Limitations

- Bioactivity Gaps: The target compound’s structural complexity (cyclopropyl + thiophene + isoxazole) may enhance target selectivity but complicates synthesis and solubility. No direct potency data are available in the evidence.

- Synthetic Challenges : Analogues like those in require multi-step routes (e.g., condensation of thiophene aldehydes with amines), suggesting similar synthetic hurdles for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.